Chloromethyl morpholine-4-carboxylate

Description

Contextualization within the Broader Landscape of Carbamate (B1207046) Chemistry

The carbamate group, an ester of carbamic acid, is a fundamental structural motif in a vast array of organic molecules, including many approved therapeutic agents. nih.govacs.orgnoaa.gov Carbamates are recognized for their chemical and proteolytic stability, often serving as a more robust alternative to esters. nih.gov This stability, coupled with their ability to participate in hydrogen bonding, makes them a valuable component in drug design. acs.org The carbamate functionality can act as a peptide bond surrogate, enhancing a molecule's ability to permeate cell membranes. nih.govacs.org Furthermore, carbamates are extensively used as protecting groups for amines in organic synthesis and play a crucial role in the design of prodrugs to improve pharmacokinetic properties. nih.govnih.gov

Significance of Morpholine (B109124) Derivatives as Privileged Structures in Organic and Medicinal Chemistry

The morpholine ring is a heterocyclic motif frequently incorporated into bioactive molecules and approved drugs. nih.govnih.gov Its prevalence in medicinal chemistry stems from its favorable physicochemical, biological, and metabolic properties. nih.govbiosynce.com The inclusion of a morpholine moiety can enhance a compound's potency, solubility, bioavailability, and pharmacokinetic profile. nih.govnih.govresearchgate.net The morpholine ring is a versatile and readily accessible synthetic building block. nih.gov It can act as a pharmacophore, contributing directly to the biological activity of a molecule by interacting with target enzymes or receptors. nih.govnih.gov The classification of morpholine as a "privileged structure" highlights its importance and frequent success in the development of new therapeutic agents. nih.gov

Overview of the Chloromethyl Moiety as a Strategic Electrophilic Handle in Chemical Synthesis

The chloromethyl group (-CH2Cl) is a highly reactive functional group in organic synthesis. ontosight.ai The electronegativity of the chlorine atom polarizes the carbon-chlorine bond, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. ontosight.ai This reactivity makes the chloromethyl group an excellent "electrophilic handle" for introducing a -CH2- group into a molecule through nucleophilic substitution reactions. nih.gov This functional group is instrumental in various chemical transformations, including the formation of ethers, esters, and carbon-carbon bonds. ontosight.ai Its strategic use allows chemists to construct complex molecular frameworks from simpler precursors. ontosight.ainih.gov

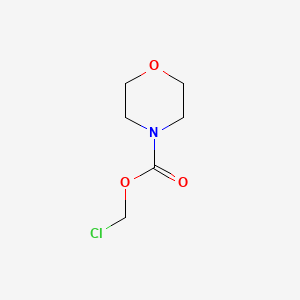

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

chloromethyl morpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClNO3/c7-5-11-6(9)8-1-3-10-4-2-8/h1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHXLWSDJXYETLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)OCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201291222 | |

| Record name | Chloromethyl 4-morpholinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201291222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93765-68-5 | |

| Record name | Chloromethyl 4-morpholinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93765-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloromethyl 4-morpholinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201291222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | chloromethyl morpholine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Sophisticated Synthetic Methodologies for Chloromethyl Morpholine 4 Carboxylate and Its Derivatives

Development and Optimization of Chloromethylation Protocols

The introduction of the chloromethyl group is a critical step in the synthesis of the target compound. This can be achieved through various chloromethylation protocols, each with its own advantages and limitations.

Direct Chloromethylation of Morpholine-Based Scaffolds

The direct chloromethylation of morpholine-based starting materials represents a straightforward approach to the synthesis of chloromethyl morpholine-4-carboxylate. This typically involves the reaction of a suitable morpholine (B109124) precursor with a chloromethylating agent. One common method is the reaction of morpholine with chloroacetyl chloride in the presence of a base like triethylamine, which yields 4-(2-chloroacetyl)morpholine. While not the exact target compound, this reaction demonstrates the principle of attaching a chloromethyl-containing acyl group to the morpholine nitrogen.

Another potential route for direct chloromethylation involves the use of formaldehyde (B43269) and hydrogen chloride, a common combination for chloromethylating aromatic compounds. However, the application of this method to a secondary amine like morpholine would require careful optimization to avoid side reactions and achieve the desired product.

A significant challenge in the direct chloromethylation of morpholine is the potential for the formation of byproducts. For instance, the reaction of morpholine with phosgene (B1210022) can produce 4-morpholinecarbonyl chloride, a related but distinct compound. Careful control of reaction conditions, including stoichiometry, temperature, and the choice of solvent, is essential to maximize the yield of the desired chloromethylated product.

Applications of Chloromethyl Chloroformate in Carbamate (B1207046) Formation

Chloromethyl chloroformate is a highly reactive chemical intermediate that serves as a versatile reagent for the synthesis of carbamates. Its use in the preparation of this compound involves the reaction of chloromethyl chloroformate with morpholine. This reaction proceeds via a nucleophilic attack of the morpholine nitrogen on the carbonyl carbon of chloromethyl chloroformate, leading to the formation of the desired carbamate and the elimination of hydrogen chloride.

The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct and drive the reaction to completion. The choice of base and solvent can significantly influence the reaction's efficiency and the purity of the final product.

| Starting Material | Reagent | Base | Solvent | Product | Yield (%) |

| Morpholine | Chloromethyl chloroformate | Triethylamine | Dichloromethane | This compound | Not Reported |

| Various Amines | Phenyl chloroformate | KHCO3 | Not Specified | N-substituted carbamates | ~44% |

| Tertiary Amines | α-chloroethyl chloroformate | None | Not Specified | N-dealkylated carbamates | High |

This table presents generalized conditions and yields for carbamate formation reactions. Specific yields for the synthesis of this compound are not widely reported in the literature.

Multicomponent Reaction Approaches for Structural Diversification

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer an efficient pathway to structurally diverse morpholine derivatives. These reactions are characterized by their high atom economy, operational simplicity, and the ability to generate complex molecules in a single step.

While a specific MCR for the direct synthesis of this compound is not prominently described in the literature, the principles of MCRs can be applied to generate diverse morpholine scaffolds that could be subsequently functionalized. For example, a Ugi-type MCR involving an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid can be employed to construct complex morpholine precursors. These precursors can then be subjected to chloromethylation to yield the desired products.

The key advantage of MCRs lies in their ability to rapidly generate libraries of compounds for screening and optimization. This approach is particularly valuable in drug discovery and materials science, where the exploration of a wide range of structural variations is often necessary.

Integration of Green Chemistry Principles in Synthetic Pathways

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The integration of these principles into the synthesis of this compound is crucial for developing environmentally benign and sustainable manufacturing processes.

Sustainable Solvent Selection and Process Intensification

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional syntheses often rely on volatile and hazardous organic solvents. Green chemistry encourages the use of more sustainable alternatives, such as water, supercritical fluids, or bio-based solvents. For the synthesis of morpholine derivatives, research has explored the use of greener solvents to minimize environmental impact.

Process intensification, which aims to develop smaller, safer, and more energy-efficient manufacturing processes, is another key aspect of green chemistry. This can be achieved through the use of microreactors, continuous flow chemistry, and other innovative technologies that can lead to higher yields, improved safety, and reduced waste generation.

Development of Heterogeneous and Recyclable Catalytic Systems

Catalysis plays a central role in many chemical transformations, and the development of green catalytic systems is a major focus of sustainable chemistry. Heterogeneous catalysts, which are in a different phase from the reactants, offer several advantages over their homogeneous counterparts, including ease of separation from the reaction mixture and the potential for recycling and reuse.

| Catalyst Type | Reactants | Product | Key Advantage |

| Heterogeneous metal-based catalysts | Organic carbonates and amines/ureas | Aromatic carbamates | Easy recovery and reusability |

| Organocatalysts | Aldehydes and nitroolefins | Functionalized morpholines | Metal-free, environmentally benign |

This table provides examples of catalytic systems used in the synthesis of morpholine derivatives and carbamates, highlighting their green chemistry advantages.

Flow Chemistry Applications for Continuous and Scalable Synthesis

Continuous flow chemistry has emerged as a powerful technology in modern organic synthesis, offering numerous advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and greater scalability. allfordrugs.com While specific literature on the continuous flow synthesis of this compound is not extensively documented, the principles and methodologies applied to the synthesis of other functionalized morpholines can be extrapolated to this target molecule.

The synthesis of morpholine derivatives in flow often involves the reaction of a primary or secondary amine with a suitable dielectrophile. For instance, the continuous production of 4-(2-fluoro-4-nitrophenyl)morpholine (B124028) has been successfully demonstrated in microreactors. researchgate.net This process involves the reaction of morpholine with 2,4-difluoronitrobenzene (B147775) and highlights the potential for precise control over reaction conditions to achieve high yields and purity. researchgate.net

A hypothetical continuous flow synthesis of this compound could be envisioned starting from morpholine. The initial step would involve the formation of the morpholine-4-carboxylate core, potentially through the reaction of morpholine with an appropriate chloroformate under flow conditions. Subsequent functionalization to introduce the chloromethyl group could be achieved through various strategies, although this would present significant synthetic challenges in a continuous setup.

A more plausible approach would involve the use of pre-functionalized building blocks. For example, a continuous process could be designed for the reaction of a suitable amino alcohol with a reagent that introduces the chloromethyl and carboxylate functionalities in a sequential or tandem manner. The use of packed-bed reactors containing immobilized reagents or catalysts could facilitate multi-step transformations in a continuous stream, minimizing intermediate workup and purification steps. mdpi.com

The scalability of such a process is a key advantage of flow chemistry. Once a flow process is optimized on a laboratory scale, scaling up production is typically achieved by running the system for longer durations or by "numbering up" – using multiple reactors in parallel. This approach avoids the challenges often associated with scaling up batch reactions, such as changes in heat transfer and mixing efficiency.

Table 1: Potential Advantages of Flow Chemistry for the Synthesis of this compound Derivatives

| Feature | Advantage in Flow Chemistry |

| Safety | Small reactor volumes minimize the risk associated with handling reactive intermediates. |

| Heat Transfer | High surface-area-to-volume ratio allows for efficient heating and cooling, enabling precise temperature control. |

| Mixing | Rapid and efficient mixing ensures homogeneity and consistent reaction outcomes. |

| Scalability | Production can be easily scaled by extending reaction time or using parallel reactor systems. |

| Automation | Flow systems can be readily automated for continuous and unattended operation. |

Strategies for Stereoselective Synthesis of Chiral Analogs

The development of stereoselective methods for the synthesis of chiral morpholine derivatives is crucial, as the biological activity of these compounds is often dependent on their stereochemistry. Several strategies have been developed for the asymmetric synthesis of substituted morpholines, which can be adapted for the preparation of chiral analogs of this compound.

One effective approach involves the use of chiral starting materials. For example, the synthesis of highly substituted chiral morpholines has been achieved starting from optically pure N-allyl-β-amino alcohols. banglajol.info An electrophile-induced cyclization using bromine can lead to the formation of bromomethyl-substituted morpholines with a high degree of diastereoselectivity. banglajol.info This method could be adapted to produce chloromethyl analogs by using a suitable chlorine-based electrophile. The reaction proceeds through a halonium ion intermediate, and the stereochemistry of the starting amino alcohol directs the stereochemical outcome of the cyclization.

Another powerful strategy is the use of asymmetric catalysis. Asymmetric hydrogenation of unsaturated morpholine precursors has been shown to be a highly efficient method for producing 2-substituted chiral morpholines with excellent enantioselectivities (up to 99% ee). rsc.orgsemanticscholar.org This method utilizes a rhodium catalyst with a chiral bisphosphine ligand to control the stereochemistry of the hydrogenation step. rsc.orgsemanticscholar.org A similar approach could be envisioned for the synthesis of chiral this compound analogs by designing a suitable unsaturated precursor.

Organocatalysis also offers a promising avenue for the stereoselective synthesis of chiral morpholines. For instance, an organocatalytic enantioselective chlorocycloetherification has been reported for the synthesis of chiral 2,2-disubstituted morpholines containing a quaternary stereocenter. rsc.org This reaction employs a cinchona alkaloid-derived catalyst to achieve high yields and enantioselectivities. rsc.org

Table 2: Comparison of Stereoselective Strategies for Chiral Morpholine Synthesis

| Strategy | Description | Key Advantages | Potential for Chloromethyl Analogs |

| Chiral Pool Synthesis | Utilizes enantiomerically pure starting materials, such as amino acids or amino alcohols, to introduce stereocenters. | Predictable stereochemical outcome. | Highly feasible by starting with a suitably functionalized chiral amino alcohol. |

| Asymmetric Catalysis | Employs a chiral catalyst to induce stereoselectivity in a reaction that forms or modifies the morpholine ring. | High enantiomeric excesses, atom economy. | Applicable if a suitable unsaturated precursor can be synthesized. |

| Organocatalysis | Uses small organic molecules as chiral catalysts. | Metal-free, often milder reaction conditions. | Demonstrated for chlorocycloetherification, suggesting direct applicability. |

The choice of synthetic strategy will depend on the desired stereoisomer and the availability of starting materials. The development of robust and scalable stereoselective syntheses is essential for the production of enantiomerically pure this compound derivatives for potential applications in drug discovery and development.

Elucidation of Reactivity Profiles and Mechanistic Pathways of Chloromethyl Morpholine 4 Carboxylate

Detailed Investigations into Nucleophilic Substitution Reactions

The presence of a chloromethyl group attached to the morpholine (B109124) nitrogen via a carboxylate linker makes the terminal carbon a prime site for nucleophilic attack. The chlorine atom, being a good leaving group, facilitates substitution reactions with a wide array of nucleophiles. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism, involving a backside attack on the electrophilic carbon center.

Exploration of Halogen Exchange Reactions (e.g., Bromination)

Halogen exchange, most notably the Finkelstein reaction, represents a fundamental transformation for Chloromethyl morpholine-4-carboxylate. byjus.comorganic-chemistry.org This reaction allows for the conversion of the chloromethyl moiety into other halomethyl derivatives, such as bromomethyl or iodomethyl morpholine-4-carboxylate. The process is an equilibrium-driven SN2 reaction where the choice of solvent and halide salt is crucial. byjus.comtaylorandfrancis.com For instance, treating the compound with sodium bromide or sodium iodide in a solvent like acetone (B3395972) can effectively drive the reaction forward. byjus.comiitk.ac.in The precipitation of the less soluble sodium chloride in acetone shifts the equilibrium, favoring the formation of the bromo- or iodo-substituted product. byjus.comtaylorandfrancis.com This transformation is significant as it can modulate the reactivity of the leaving group for subsequent substitution reactions, with iodide being a superior leaving group compared to chloride.

| Target Halogen | Reagent | Solvent | Key Principle |

|---|---|---|---|

| Bromine | Sodium Bromide (NaBr) or Lithium Bromide (LiBr) | Acetone, Acetonitrile (B52724) | Equilibrium driven by precipitation of NaCl. |

| Iodine | Sodium Iodide (NaI) | Acetone | Precipitation of NaCl or NaBr drives reaction to completion. byjus.com |

| Fluorine | Potassium Fluoride (KF) with a crown ether (e.g., 18-crown-6) | Acetonitrile, DMF | Crown ether enhances solubility and nucleophilicity of fluoride. organic-chemistry.org |

Reactivity with Diverse Heteroatom Nucleophiles (O-, N-, S-based)

The electrophilic chloromethyl carbon readily reacts with a variety of heteroatom nucleophiles. This versatility allows for the synthesis of a broad spectrum of morpholine-4-carboxylate derivatives.

Oxygen-based Nucleophiles: Reactions with alkoxides (RO⁻) or phenoxides (ArO⁻) lead to the formation of the corresponding ethers. Similarly, carboxylate salts (RCOO⁻) can be used to generate ester derivatives, effectively elongating the side chain.

Nitrogen-based Nucleophiles: A wide range of primary and secondary amines, including ammonia, alkylamines, and anilines, can displace the chloride to form the corresponding substituted aminomethyl derivatives. mdpi.com The reaction of morpholine with similar electrophiles like ethyl chloroacetate (B1199739) proceeds via nucleophilic attack from the amine's nitrogen. researchgate.net These reactions are fundamental for building more complex molecular architectures.

Sulfur-based Nucleophiles: Thiolates (RS⁻) are excellent nucleophiles and react efficiently with this compound to yield thioethers (sulfides). researchgate.net Kinetic studies on analogous SNAr reactions with biothiols confirm the high reactivity of the thiol group as the primary nucleophilic center. nih.gov

| Nucleophile Type | Example Nucleophile | Product Functional Group |

|---|---|---|

| O-based | Sodium ethoxide (NaOEt) | Ether (-CH₂-OEt) |

| N-based | Piperidine | Tertiary Amine (-CH₂-N(C₅H₁₀)) |

| S-based | Sodium thiophenoxide (NaSPh) | Thioether (-CH₂-SPh) |

| C-based | Sodium cyanide (NaCN) | Nitrile (-CH₂-CN) |

Carbamide Bond Reactivity and Subsequent Transformations

The carbamide, or carbamate (B1207046), linkage (-N-COO-) in this compound possesses a reactivity profile that is intermediate between an amide and an ester. This functional group is generally stable under neutral conditions but can undergo cleavage under more forceful acidic or basic conditions.

Acid-catalyzed hydrolysis typically involves protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for attack by water. Base-catalyzed hydrolysis proceeds via direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to the formation of morpholine, carbon dioxide, and chloromethanol (B13452849) (which would likely decompose).

Beyond simple hydrolysis, the carbamate can undergo other transformations. For example, reaction with strong nucleophiles like organolithium reagents could potentially target the carbonyl carbon. Transesterification is also a possibility, where reaction with an alcohol under catalytic conditions could replace the chloromethyl ester portion, although this would compete with substitution at the chloromethyl carbon.

Intramolecular Cyclization Reactions and Annulation Strategies

This compound is a valuable precursor for creating more complex, fused heterocyclic systems through intramolecular cyclization and annulation strategies. The general approach involves a two-step process: first, a nucleophilic substitution at the chloromethyl carbon to introduce a new functional group, followed by a second reaction where this new group reacts with another part of the molecule to form a new ring.

For example, reaction with a bifunctional nucleophile like an amino alcohol could install a side chain capable of subsequent cyclization onto the morpholine ring or another part of the molecule. Annulation of 1,2-amino alcohols with reagents like chloroacetyl chloride is a common method for synthesizing the morpholine ring itself, highlighting the utility of the chloro-acyl/alkyl structural motif in ring-forming reactions. chemrxiv.org Furthermore, electrophile-induced cyclization, such as the bromocyclization of N-allyl-β-aminoalcohols to yield bromomethyl-substituted morpholines, provides a template for how derivatives of the title compound could be involved in complex ring formations. banglajol.info

Advanced Computational and Theoretical Insights into Reaction Energetics and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools for elucidating the mechanistic details of reactions involving this compound. rsc.orgnih.gov DFT calculations can be employed to model the reaction pathways for nucleophilic substitution, providing detailed geometries of reactants, transition states, and products. researchgate.net

These studies allow for the calculation of key energetic parameters, such as activation energies (energy barriers) and reaction enthalpies, which are crucial for predicting reaction feasibility and rates. researchgate.net For instance, computational modeling can rationalize the regioselectivity of attack in more complex substrates and explain the relative reactivity of different nucleophiles. u-szeged.hu By analyzing the electronic structure, such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) distributions, researchers can identify the most nucleophilic and electrophilic sites within the reacting molecules. u-szeged.hu Such theoretical insights are invaluable for optimizing reaction conditions and designing novel synthetic transformations. researchgate.net

| Computational Method | Insight Provided | Application to Target Compound |

|---|---|---|

| Density Functional Theory (DFT) | Transition state geometry, activation energy, reaction enthalpy. researchgate.netresearchgate.net | Modeling the SN2 pathway for nucleophilic substitution on the chloromethyl group. |

| Time-Dependent DFT (TD-DFT) | Predicting UV-Vis absorption spectra of reactants and products. nih.gov | Confirming product formation by comparing theoretical and experimental spectra. |

| Natural Bond Orbital (NBO) Analysis | Calculating atomic charges to identify electrophilic/nucleophilic centers. u-szeged.hu | Confirming the high electrophilicity of the chloromethyl carbon. |

Kinetic and Thermodynamic Studies of Key Synthetic Transformations

Understanding the kinetics and thermodynamics of reactions involving this compound is essential for process optimization and mechanistic clarification. Kinetic studies, typically conducted by monitoring the concentration of reactants or products over time using techniques like spectrophotometry, can determine reaction rates and establish the rate law. researchgate.net

Thermodynamic parameters, including the activation enthalpy (ΔH‡) and activation entropy (ΔS‡), can be derived from temperature-dependent kinetic studies (Eyring plot). Negative values for ΔS‡ are characteristic of associative SN2 mechanisms, as two reactant molecules combine to form a more ordered transition state. nih.gov A kinetic study of the nucleophilic substitution of a similar substrate, methyl 2,4-dichloro-3,5-dinitrobenzoate, with morpholine and other amines provided detailed thermodynamic data, showing how solvent and amine structure influence the reaction's energetic profile. researchgate.net

| Parameter | Value |

|---|---|

| Second-order rate constant (k₂) (dm³ mol⁻¹ s⁻¹) | 1.43 x 10⁻⁴ |

| Activation Enthalpy (ΔH‡) (kJ mol⁻¹) | 61.5 |

| Activation Entropy (ΔS‡) (J mol⁻¹ K⁻¹) | -106 |

Strategic Applications in Complex Molecular Architecture Construction

Utility as a Versatile Building Block in Heterocyclic Compound Synthesis

The morpholine (B109124) moiety is a privileged scaffold in medicinal chemistry, and reagents that allow for its controlled introduction are of significant value. The N-acylated form, as in a carbamate (B1207046), modulates the reactivity of the morpholine nitrogen and allows for the attachment of other functional groups.

The core morpholine ring is often synthesized from precursors like amino alcohols or by functionalizing existing morpholine molecules. organic-chemistry.orgresearchgate.net A compound like "Chloromethyl morpholine-4-carboxylate" implies a pre-formed morpholine ring ready for incorporation. A related, documented example is Benzyl 2-(chloromethyl)morpholine-4-carboxylate, which features a chloromethyl group on the carbon skeleton of the morpholine ring. biosynth.com This type of building block allows for the direct introduction of a substituted morpholine unit. The chloromethyl group can react with a wide range of nucleophiles (e.g., amines, thiols, carbanions) to append the morpholine ring system onto a larger molecular framework.

The N-carboxylate group, such as a benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) group, serves as a protecting group for the morpholine nitrogen. This prevents unwanted side reactions at the nitrogen atom while the chloromethyl group undergoes nucleophilic substitution. Subsequent deprotection can then reveal the secondary amine for further functionalization.

The dual reactivity of a chloromethyl-functionalized morpholine carbamate can be exploited to construct more complex fused or polycyclic systems. For instance, a synthetic strategy could involve an initial reaction at the chloromethyl group to tether the morpholine unit to another cyclic precursor. A subsequent intramolecular reaction, often after deprotection of the morpholine nitrogen, could then be used to form a new ring, leading to a fused heterocyclic framework. While specific examples for the title compound are not available, the general strategy is well-established in heterocyclic chemistry. For instance, chloro-N-heterocycles are common precursors for building complex ring systems, such as quinolines. organic-chemistry.org

Derivatization Strategies for Precise Functional Group Introduction and Modulation

A key precursor for introducing the "morpholine-4-carboxylate" moiety is 4-Morpholinecarbonyl chloride. sigmaaldrich.com This reagent is highly effective for the derivatization of nucleophiles such as alcohols and amines to form the corresponding carbamates and ureas, respectively. smolecule.comchemicalbook.com This reaction allows for the precise introduction of the morpholine-4-carboxamide (B177924) or morpholine-4-carboxylate group into a target molecule.

The reaction is a nucleophilic acyl substitution, where the nucleophile attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the displacement of the chloride leaving group. This strategy is widely used in medicinal chemistry to modify the properties of a drug molecule, such as its solubility, stability, or binding affinity. acs.org

Below is an interactive data table summarizing the synthesis of various morpholine-4-carboxamides and carbamates from 4-Morpholinecarbonyl chloride.

| Reactant (Nucleophile) | Product Class | General Reaction | Reference |

|---|---|---|---|

| Primary/Secondary Amine (R-NHR') | N-Substituted Morpholine-4-carboxamide | Reaction with R-NHR' to yield morpholine-4-carboxamides. | smolecule.com |

| Alcohol (R-OH) | Morpholine-4-carboxylate Ester | Reaction with alcohols to form the corresponding esters. | smolecule.com |

| Phenol (Ar-OH) | Aryl Morpholine-4-carboxylate | Reaction with phenols to form aryl esters. | smolecule.com |

| Substituted Thiazol-2-ylamine | Morpholine-4-carboxylic acid thiazol-2-yl]amide | Used in the synthesis of specific thiazolyl amides. | sigmaaldrich.com |

Precursor Roles in the Synthesis of Advanced Organic Intermediates

The morpholine-4-carboxylate structure serves as a crucial intermediate in the synthesis of more complex molecules. The carbamate functionality is chemically robust and can be carried through multiple synthetic steps. acs.org For example, in the synthesis of N-methylmorpholine from morpholine and dimethyl carbonate, methyl morpholine-4-carboxylate is formed as an intermediate which then converts to the final product. asianpubs.org

Furthermore, compounds like 4-(2-Chloroethyl)morpholine hydrochloride are used as intermediates for the synthesis of various pharmaceuticals. sarex.com This highlights the utility of a morpholine ring bearing a reactive haloalkyl side chain as a precursor for building advanced molecular structures. The carbamate version of such a molecule, like the title compound, would offer the added advantage of a protected nitrogen, allowing for selective reactions at the chloroalkyl group before further manipulation of the morpholine nitrogen.

The synthesis of the anti-Alzheimer's drug Rivastigmine, which is a carbamate, showcases the importance of carbamate synthesis from carbamoyl (B1232498) chlorides and alcohols, a reaction pattern directly applicable to the derivatization strategies discussed above. nih.gov

Below is a data table outlining examples of morpholine-containing intermediates and their applications.

| Precursor/Intermediate | Synthetic Application | Product Type/Example | Reference |

|---|---|---|---|

| 4-Morpholinecarbonyl chloride | Acylation of amines/alcohols | Carboxamides, Carbamate esters | sigmaaldrich.comsmolecule.com |

| 4-(2-Chloroethyl)morpholine | Alkylation of various substrates | Pharmaceuticals (e.g., Floredil, Nimorazole) | sarex.com |

| tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate | Chiral building block | Used in multi-step synthesis of complex chiral molecules. | google.commanchesterorganics.com |

| Methyl morpholine-4-carboxylate | Intermediate in N-alkylation | Precursor to N-Methylmorpholine | asianpubs.org |

Pivotal Role in Medicinal Chemistry and Pharmaceutical Innovation

Design and Mechanism of Prodrugs Utilizing Carbamate (B1207046) Linkages

The carbamate group within chloromethyl morpholine-4-carboxylate is a key functional group for the creation of prodrugs, which are inactive precursors of a drug that are converted into the active form in the body. This approach is a strategic tool to enhance the therapeutic efficacy of pharmaceuticals.

The derivatization of therapeutic agents with this compound can significantly alter their pharmacokinetic profiles. The morpholine (B109124) moiety is a well-established pharmacophore in medicinal chemistry, known for its ability to improve the physicochemical properties of drug candidates. researchgate.netnih.gov The inclusion of the morpholine ring can lead to enhanced aqueous solubility, a critical factor for oral bioavailability. Furthermore, the lipophilicity of the parent drug can be fine-tuned by the addition of the this compound group, thereby optimizing its absorption, distribution, metabolism, and excretion (ADME) properties.

The carbamate linkage, formed when this compound reacts with an alcohol or amine group on a parent drug, offers a stable yet cleavable bond. This stability can protect the drug from premature degradation in the gastrointestinal tract and during first-pass metabolism, allowing for a higher concentration of the active drug to reach the systemic circulation.

Table 1: Potential Pharmacokinetic Advantages of Derivatization with this compound

| Pharmacokinetic Parameter | Potential Improvement | Rationale |

| Solubility | Increased | The morpholine ring can enhance aqueous solubility. |

| Bioavailability | Increased | Improved solubility and stability can lead to better absorption. |

| Metabolic Stability | Increased | The carbamate linkage can protect the parent drug from premature metabolism. |

| Half-life | Extended | Slower cleavage of the prodrug can result in a longer duration of action. |

A key advantage of using a prodrug approach is the potential for targeted drug delivery. The bioconversion of a prodrug utilizing a this compound linker can be designed to occur at specific sites in the body. This is often achieved by exploiting the differential expression of enzymes in various tissues. For instance, the carbamate bond can be engineered to be susceptible to cleavage by specific esterases or other enzymes that are overexpressed in tumor tissues or sites of inflammation.

This targeted release mechanism can significantly enhance the therapeutic index of a drug by concentrating its action at the desired site, thereby minimizing off-target side effects. The cleavage of the carbamate linkage would release the active drug, the morpholine-containing promoiety, and carbon dioxide. The morpholine component is generally considered to have a favorable toxicity profile, making it an attractive choice for a promoiety.

Rational Design and Synthesis of Biologically Active Compounds

The morpholine nucleus is a common feature in many enzyme inhibitors. For example, derivatives of morpholine have been investigated as inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism. mdpi.com The morpholine ring can participate in crucial interactions within the active site of an enzyme, such as hydrogen bonding and hydrophobic interactions. By incorporating this compound into a molecular design, medicinal chemists can synthesize novel compounds with the potential to inhibit a variety of enzymes implicated in disease.

The carbamate portion of the molecule can also play a role in enzyme inhibition. Carbamates are known to act as transition-state analog inhibitors for certain proteases and esterases. The carbonyl group of the carbamate can mimic the tetrahedral intermediate of the enzymatic reaction, leading to potent and often irreversible inhibition.

Morpholine derivatives have been extensively studied for their effects on the central nervous system (CNS). The morpholine scaffold is present in several drugs that act as neurotransmitter modulators and receptor ligands. researchgate.netnih.gov For instance, morpholine-containing compounds have been developed as antidepressants, anxiolytics, and antipsychotics. The nitrogen atom of the morpholine ring can act as a key pharmacophoric element, interacting with specific residues in neurotransmitter receptors.

The use of this compound as a synthetic intermediate allows for the systematic exploration of structure-activity relationships in the development of new CNS-active agents. The ability to modify the substitution pattern on the morpholine ring and to attach it to various aromatic and heterocyclic systems provides a powerful tool for optimizing receptor binding affinity and selectivity.

The morpholine moiety is a privileged structure in the design of anti-cancer and anti-infective agents. nih.gov Numerous morpholine-containing compounds have demonstrated significant cytotoxic activity against various cancer cell lines. nih.gov The morpholine ring can contribute to the anti-proliferative effects of a compound through various mechanisms, including the induction of apoptosis and cell cycle arrest. Quinoline-4-carboxamide derivatives containing a morpholine substituent have shown promise as antimalarial agents. acs.org

The synthesis of novel quinazoline (B50416) derivatives incorporating a morpholine ring has led to the discovery of potent anti-cancer agents. nih.gov Similarly, the development of hybrid molecules containing both benzimidazole (B57391) and morpholine has shown potential in cancer therapy. mdpi.com

In the field of anti-infective research, morpholine derivatives have been investigated for their antibacterial and antifungal properties. The morpholine ring can be found in several marketed antimicrobial drugs. The incorporation of this compound into novel molecular structures represents a promising strategy for the development of new anti-infective agents to combat the growing threat of antimicrobial resistance.

In-depth Structure-Activity Relationship (SAR) Studies of Related Morpholine Carbamate Scaffolds

Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. While specific SAR studies on this compound are not extensively detailed in publicly available research, a wealth of information can be gleaned from comprehensive studies on related morpholine and carbamate-containing scaffolds. These studies help elucidate the pharmacophoric importance of the morpholine ring and the carbamate linker, guiding the design of more potent and selective therapeutic agents. researchgate.netnih.gov

The morpholine moiety is widely recognized as a "privileged structure" in drug discovery. researchgate.netnih.gov Its inclusion in a molecule is often associated with advantageous physicochemical properties, such as improved aqueous solubility and metabolic stability, which can enhance pharmacokinetic profiles. researchgate.netnih.gov However, SAR studies reveal that the morpholine ring is frequently more than a passive scaffold; it often plays an active role in molecular interactions with biological targets. researchgate.netnih.gov

Key insights from SAR studies on analogous structures highlight several critical factors:

The Role of Morpholine's Heteroatoms: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the active site of target proteins like kinases. researchgate.net The nitrogen atom, with its weakly basic nature, can influence the compound's pKa, affecting its ionization state at physiological pH and its ability to cross cellular membranes. nih.gov

Conformational Rigidity and Flexibility: The chair-like conformation of the morpholine ring provides a degree of structural rigidity, which can help in the optimal orientation of other functional groups for target binding. nih.gov This pre-organization can reduce the entropic penalty upon binding, leading to higher affinity.

Impact of Substitutions: The nature and position of substituents on the morpholine ring or adjacent chemical structures are paramount to biological activity. For instance, in a series of morpholine-benzimidazole anticancer agents, substitutions on the aromatic ring were found to be critical for potent activity. e3s-conferences.org Similarly, studies on morpholine-substituted quinolines as cholinesterase inhibitors revealed that the length of the linker between the quinoline (B57606) core and the morpholine moiety significantly impacted inhibitory potency. nih.gov

The Carbamate Linker: The carbamate group (-O-CO-NH-) itself is a versatile functional group in drug design. researchgate.net It is chemically stable and can act as a bioisostere for peptide bonds. nih.govacs.org Its ability to participate in hydrogen bonding through both the carbonyl group and the NH moiety allows it to form strong interactions with protein targets. acs.org SAR studies often focus on modifying the N- and O-substituents of the carbamate to optimize potency and pharmacokinetic properties. nih.gov

A compelling example of detailed SAR comes from studies on cholinesterase inhibitors, which are relevant for treating neurodegenerative diseases like Alzheimer's. In one study, a series of morpholine-bound quinoline hybrids were synthesized. tandfonline.com The results demonstrated that compound 44b , featuring a specific thiosemicarbazone linker, was a highly potent inhibitor of acetylcholinesterase (AChE), with an IC₅₀ value of 0.12 µM—five times more potent than the reference drug galantamine. tandfonline.com This highlights how modifications to the linker connecting the morpholine scaffold to another pharmacophore can dramatically influence activity.

Table 1: SAR Findings in Morpholine-Containing Cholinesterase Inhibitors

| Compound Series | Key Structural Feature | Target Enzyme | SAR Conclusion | Potency Highlight |

|---|---|---|---|---|

| Morpholine-bound quinoline hybrids tandfonline.com | Thiosemicarbazone linker | AChE | The specific linker is crucial for high potency. | Compound 44b showed an IC₅₀ of 0.12 µM (5x more potent than galantamine). tandfonline.com |

| 4-N-phenylaminoquinolines with morpholine nih.gov | Methylene (B1212753) side chain length | AChE & BChE | A 2-methylene linker was optimal for AChE inhibition compared to 3- or 4-methylene linkers. nih.gov | Compound 11g showed the most potent inhibition with an IC₅₀ of 1.94 µM for AChE. nih.gov |

| Morpholine tethered chalcones tandfonline.com | Chalcone core | AChE & BChE | Generally weak inhibitory action compared to galantamine, but SAR provided insights for future design. tandfonline.com | IC₅₀ values ranged from 127.2 µM to 1500 µM. tandfonline.com |

Furthermore, the concept of bioisosteric replacement is central to SAR studies involving the morpholine scaffold. Bioisosteres are functional groups or molecules that have similar physical or chemical properties and which produce broadly similar biological effects. In drug design, replacing a part of a molecule (like a morpholine ring) with a bioisostere can address issues like metabolic lability while retaining or improving activity. enamine.netpharmaceutical-business-review.com For example, replacing a metabolically vulnerable part of a lead compound with a stable morpholine ring can improve its drug-like properties. nih.gov Conversely, exploring analogues where the morpholine itself is replaced by other heterocyclic systems helps to confirm the essentiality of its specific structural and electronic features for the desired biological effect. nih.gov

Advanced Analytical and Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like Chloromethyl morpholine-4-carboxylate. researchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and chemical environment of atoms within the molecule. Both ¹H (proton) and ¹³C (carbon-13) NMR are routinely used.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the different sets of protons. The protons on the morpholine (B109124) ring typically appear as multiplets in the range of 3.5-3.8 ppm, reflecting the shielding effect of the adjacent oxygen and nitrogen atoms. The two methylene (B1212753) groups of the morpholine ring attached to the nitrogen and oxygen atoms may show slightly different chemical shifts. A characteristic singlet for the chloromethyl (-CH₂Cl) protons would be expected at a downfield position, typically around 5.7 ppm, due to the deshielding effect of the adjacent chlorine atom and the carboxylate group.

The ¹³C NMR spectrum provides information on the carbon framework. For this compound, characteristic signals would include those for the morpholine ring carbons, typically in the range of 43-67 ppm. chemicalbook.comchemicalbook.com The carbon of the chloromethyl group would appear at a distinct chemical shift, and the carbonyl carbon of the carboxylate group would be observed significantly downfield, often above 150 ppm.

Purity assessment is also a key application of NMR. The presence of impurities would be indicated by additional, unexpected peaks in the spectrum. By integrating the signals, a quantitative estimation of the purity can often be achieved.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data is predictive and serves as an illustrative example of expected spectral features.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Morpholine -CH₂-N- | ~3.6 (multiplet) | ~44 |

| Morpholine -CH₂-O- | ~3.7 (multiplet) | ~66 |

| Carbonyl (-C=O) | N/A | ~152 |

| Chloromethyl (-CH₂Cl) | ~5.7 (singlet) | ~70 |

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is critical for determining the molecular weight of a compound with high accuracy and for obtaining structural information through the analysis of fragmentation patterns. unl.edu

For this compound (Molecular Formula: C₆H₁₀ClNO₃), the molecular ion peak [M]⁺ would be expected in the mass spectrum. Due to the presence of chlorine, a characteristic isotopic pattern will be observed for any chlorine-containing fragment. Chlorine has two main isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, the molecular ion will appear as two peaks, [M]⁺ and [M+2]⁺, separated by two mass units, with a relative intensity ratio of approximately 3:1. This isotopic signature is a key identifier for chlorine-containing compounds. miamioh.edu

Electron impact (EI) ionization or electrospray ionization (ESI) can be used to generate ions. nih.gov Under ionization, the molecule can break apart into smaller, characteristic fragment ions. The analysis of these fragments provides a roadmap of the molecule's structure. libretexts.orgnih.gov

Table 2: Plausible Mass Spectrometry Fragmentation for this compound

| m/z Value (for ³⁵Cl) | Possible Fragment | Interpretation |

| 179 | [C₆H₁₀³⁵ClNO₃]⁺ | Molecular Ion (M⁺) |

| 181 | [C₆H₁₀³⁷ClNO₃]⁺ | Molecular Ion Isotope Peak (M+2)⁺ |

| 130 | [C₅H₈NO₃]⁺ | Loss of chloromethyl radical (•CH₂Cl) |

| 86 | [C₄H₈NO]⁺ | Cleavage of the ester bond |

| 56 | [C₃H₆N]⁺ | Fragmentation of the morpholine ring |

| 49 | [CH₂³⁵Cl]⁺ | Chloromethyl cation |

This fragmentation pathway analysis, combined with the accurate mass of the molecular ion, serves as a robust method for confirming the identity of this compound. nih.gov

Chromatographic Techniques for Separation, Isolation, and Quantification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for isolating pure compounds, determining the purity of a sample, and quantifying the amount of a substance present.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally unstable compounds. It is widely used in pharmaceutical and chemical industries for purity determination and quantitative analysis. researchgate.net For this compound, a reversed-phase HPLC method would typically be employed.

In a typical setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18 silica) using a polar mobile phase (e.g., a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol). The separation is based on the differential partitioning of the compound and any impurities between the stationary and mobile phases. The compound is detected as it elutes from the column, most commonly using an ultraviolet (UV) detector, producing a chromatogram. The purity of the sample is determined by the area percentage of the main peak relative to the total area of all peaks. For quantitative analysis, the peak area of the sample is compared against a calibration curve generated from standards of known concentration.

Table 3: Illustrative HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 mm x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | Dependent on exact conditions, but would be a sharp, well-defined peak |

Gas Chromatography (GC) is a powerful separation technique used for analyzing volatile and thermally stable compounds. d-nb.infomdpi.com The applicability of GC for this compound depends on its volatility and thermal stability. If the compound can be vaporized without decomposition, GC can be an effective tool for assessing purity and monitoring the progress of its synthesis. researchgate.netnih.gov

In GC, the sample is vaporized and injected into a column. An inert carrier gas (the mobile phase) carries the vaporized sample through the column, which contains a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. When coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), GC provides both qualitative and quantitative information about the sample's composition. nih.gov It is particularly useful for detecting and quantifying volatile starting materials or by-products in the final product.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used extensively in organic synthesis to monitor the progress of a chemical reaction. thieme.de It allows for the quick determination of whether reactants are being consumed and products are being formed. libretexts.org

To monitor a reaction producing this compound, small aliquots of the reaction mixture are taken at different time intervals and spotted on a TLC plate (typically silica (B1680970) gel). The plate is then developed in a suitable solvent system (eluent), such as a mixture of ethyl acetate (B1210297) and hexane. The separated spots are visualized, often under UV light or by staining. By comparing the spot corresponding to the reaction mixture with spots of the starting materials, one can observe the disappearance of the reactant spots and the appearance of a new product spot with a distinct retention factor (Rf) value. This confirms the reaction is proceeding as expected. libretexts.org

X-ray Crystallography for Definitive Solid-State Structural Determination

To perform this analysis, a high-quality single crystal of this compound is required. This crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. The pattern of diffracted X-rays is directly related to the arrangement of atoms within the crystal.

The analysis yields a detailed structural model and precise crystallographic data. While specific data for this compound is not publicly available, analysis of closely related morpholine derivatives reveals the type of information that can be obtained. researchgate.netnih.gov This data is crucial for understanding intermolecular interactions, such as hydrogen bonding, in the solid state, which influences the material's physical properties. mdpi.com

Table 4: Representative Crystallographic Data Obtainable from X-ray Analysis This table presents typical parameters determined for a small organic molecule and is for illustrative purposes.

| Parameter | Description | Example Value |

| Crystal System | The symmetry class of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| a, b, c (Å) | The dimensions of the unit cell edges. | a = 7.0 Å, b = 8.2 Å, c = 8.7 Å |

| α, β, γ (°) | The angles between the unit cell edges. | α = 90°, β = 95°, γ = 90° |

| Volume (ų) | The volume of the unit cell. | 499 ų |

| Z | The number of molecules in the unit cell. | 4 |

Computational and Cheminformatics Insights into this compound

Disclaimer: Publicly available research detailing comprehensive computational and cheminformatics investigations specifically on this compound is limited. Therefore, this article will focus on the established principles and methodologies within these fields, illustrating their potential application to this compound by drawing parallels with studies on analogous compounds containing morpholine, chloromethyl, and carboxylate functionalities. The data presented in the tables are hypothetical and for illustrative purposes only.

Computational Chemistry and Cheminformatics Investigations

Computational chemistry and cheminformatics are powerful tools in modern chemical research, enabling the prediction and analysis of molecular properties, interactions, and synthetic pathways. These in silico approaches offer valuable insights that can guide experimental studies.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a ligand, such as Chloromethyl morpholine-4-carboxylate, might interact with a biological target, typically a protein or enzyme. The process involves predicting the binding mode and affinity, often expressed as a docking score. For instance, studies on various morpholine-containing compounds have successfully employed molecular docking to explore their binding to specific biological targets. nih.govresearchgate.net

Following docking, molecular dynamics (MD) simulations can be employed to study the stability and conformational changes of the ligand-target complex over time. nih.gov MD simulations provide a more dynamic picture of the interactions, taking into account the flexibility of both the ligand and the target. A 100-nanosecond simulation, for example, could reveal the stability of hydrogen bonds and other interactions, providing a more robust understanding of the binding. nih.gov

Hypothetical Molecular Docking Results for this compound

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Kinase A | -8.2 | ASP184, LYS72 | Hydrogen Bond, Electrostatic |

| Protease B | -7.5 | HIS41, CYS145 | Covalent, van der Waals |

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. These calculations can provide valuable information about orbital energies (HOMO and LUMO), electrostatic potential, and various reactivity descriptors. For example, a study on a different chloromethyl-containing heterocyclic compound utilized DFT to analyze its structural parameters and predict its nonlinear optical properties.

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding the molecule's chemical reactivity and kinetic stability. The energy gap between HOMO and LUMO is an important parameter for determining molecular electrical transport properties. Furthermore, Molecular Electrostatic Potential (MEP) maps can visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

Quantum chemical methods are also invaluable for predicting spectroscopic properties. Theoretical calculations of FT-IR and FT-Raman spectra can aid in the assignment of experimental vibrational bands. Similarly, UV-Vis spectra can be simulated to understand the electronic transitions within the molecule.

Hypothetical Quantum Chemical Properties of this compound

| Property | Calculated Value |

|---|---|

| HOMO Energy | -7.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 6.3 eV |

| Dipole Moment | 3.2 D |

The biological activity and reactivity of a molecule are often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformations of a molecule and to determine their relative energies. For the morpholine (B109124) ring, a chair conformation is generally the most stable. The substituent at the nitrogen atom can exist in either an axial or equatorial position, with the equatorial position often being more stable to minimize steric hindrance.

Computational methods can be used to perform a systematic search of the conformational space to identify low-energy conformers. By calculating the potential energy surface, an energy landscape can be generated, which provides a comprehensive view of the conformational possibilities and the energy barriers between them. This information is crucial for understanding the molecule's flexibility and how it might adapt its shape upon binding to a target.

Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (O-C-N-C) | Relative Energy (kcal/mol) |

|---|---|---|

| Chair (Equatorial) | 178° | 0.0 |

| Chair (Axial) | 65° | 2.5 |

Cheminformatics tools can be used to predict possible synthetic routes for a target molecule through a process known as retrosynthetic analysis. These predictive models are often based on vast databases of known chemical reactions and employ machine learning algorithms to suggest potential disconnections in the target molecule, leading back to simpler, commercially available starting materials.

For this compound, a retrosynthetic approach might suggest disconnecting the chloromethyl ester group, leading back to morpholine and a chloromethylating agent. Predictive models can also anticipate potential side reactions and help in optimizing reaction conditions for higher yields. These tools are becoming increasingly valuable in synthetic chemistry for designing efficient and novel synthetic strategies.

Hypothetical Retrosynthetic Analysis for this compound

| Step | Disconnection | Precursors | Proposed Reagents |

|---|---|---|---|

| 1 | C-O bond (ester) | Morpholine-4-carbonyl chloride, Methanol | Not applicable |

Environmental and Sustainability Considerations in Research and Development

Assessment of Synthetic Route Environmental Footprint and Life Cycle Analysis

Key factors contributing to the environmental footprint of a synthetic route include:

Solvents: Organic syntheses often rely heavily on solvents, which can account for a substantial portion of the waste generated. atomfair.com The choice of solvent is critical; for instance, syntheses carried out in dimethylformamide (DMF) have been shown to have a lower environmental impact compared to those in acetonitrile (B52724) (ACN) or acetone (B3395972) in certain reactions, due to higher yields and potentially easier recovery. unimore.it

Energy Consumption: The energy required for heating, cooling, and separations (like distillation) during synthesis is a major contributor to the carbon footprint. cetjournal.itmdpi.com

Reaction Yield and Atom Economy: Higher yields and better atom economy (the measure of how many atoms from the reactants make it into the final product) lead to less waste and a smaller environmental footprint. cetjournal.it

Waste Generation and Disposal: The quantity and nature of byproducts and waste streams determine the disposal methods required, which can range from simple treatment to costly incineration for hazardous materials. atomfair.com

Below is an interactive data table comparing a conventional synthesis approach for morpholine (B109124) derivatives with a greener alternative, highlighting key environmental metrics.

| Metric | Conventional Route (e.g., using Chloroacetyl Chloride) | Greener Route (e.g., using Ethylene Sulfate) | Environmental Implication |

| Number of Steps | Typically 3 steps | 1 or 2 steps | Fewer steps reduce energy consumption and waste generation. chemrxiv.org |

| Reagents | Chloroacetyl chloride, reducing agents (e.g., borohydrides) | Ethylene sulfate, tBuOK | Avoids hazardous reagents and a separate reduction step. chemrxiv.org |

| Solvent Use | Often requires multiple solvents for reaction and purification | Can be performed with simpler solvent systems | Reduced solvent use minimizes waste and disposal costs. themedicinemaker.com |

| Atom Economy | Lower due to multi-step nature and use of reducing agents | Higher due to more direct conversion | Better atom economy leads to less waste per unit of product. |

| Waste Profile | Generates waste from each step, including byproducts from reduction | Reduced waste streams | Less waste to treat and dispose of, lowering environmental burden. chemrxiv.org |

Biodegradation and Environmental Fate Studies of Morpholine-Based Compounds

The environmental fate of a chemical compound refers to its transport and transformation in the environment. For morpholine and its derivatives, high water solubility is a key characteristic, meaning they can be readily released into the environment through industrial effluents and move with soil moisture and running water. nih.gov

Studies have shown that morpholine is biodegradable, although it was initially considered recalcitrant. researchgate.netuni-pannon.hu The primary mechanism of its breakdown in the environment is through microbial degradation. Several bacterial species, particularly from the Mycobacterium genus, are capable of using morpholine as a sole source of carbon, nitrogen, and energy. nih.govresearchgate.net

The biodegradation of morpholine typically begins with the cleavage of the morpholine ring, a reaction often catalyzed by a monooxygenase enzyme involving a cytochrome P-450. nih.govmtak.hu This initial step leads to the formation of intermediates. Two main degradation pathways have been identified: the ethanolamine (B43304) route and the glycolate (B3277807) route. mtak.huresearchgate.net

Key intermediates in the biodegradation of morpholine include:

2-(2-aminoethoxy)acetic acid nih.gov

Glycolic acid nih.gov

Ethanolamine researchgate.net

Ultimately, the complete mineralization of morpholine by these microorganisms results in the formation of ammonia, which can then be utilized by the microbes. researchgate.netmtak.hu

The table below lists some of the microorganisms that have been identified as capable of degrading morpholine.

| Microorganism Genus | Degradation Capability | Reference(s) |

| Mycobacterium | Can use morpholine as a sole source of carbon, nitrogen, and energy. nih.gov | nih.gov, researchgate.net, uni-pannon.hu |

| Pseudomonas | Reported to utilize morpholine as a nitrogen source. researchgate.net | researchgate.net, uni-pannon.hu |

| Arthrobacter | Some species are capable of aerobic degradation of morpholine. | nih.gov |

| Halobacillus | A novel isolate found to utilize the diglycolic acid route for morpholine degradation. uni-pannon.hu | uni-pannon.hu |

It is important to note that while morpholine itself is biodegradable, there is a concern that as a secondary amine, it can undergo N-nitrosation in the environment to form N-nitrosomorpholine, a potential carcinogen. nih.gov This highlights the importance of managing industrial effluents containing morpholine-based compounds to prevent their release into the environment where such transformations can occur.

Implementation of Waste Minimization and Management Strategies in Laboratory and Industrial-Scale Synthesis

Minimizing waste and implementing effective management strategies are cornerstone principles of green chemistry and are essential for the sustainable synthesis of chemical compounds, including chloromethyl morpholine-4-carboxylate. mdpi.com These strategies can be applied at both the laboratory and industrial scales to reduce environmental impact and improve economic efficiency.

Waste Minimization Strategies:

Process Optimization and Intensification: Streamlining manufacturing processes to enhance throughput can simultaneously reduce waste and energy costs. themedicinemaker.com This includes optimizing reaction conditions (temperature, pressure, catalysts) to maximize yield and selectivity.

Solvent Reduction and Substitution: A primary goal is to reduce the volume of solvents used. themedicinemaker.com This can be achieved through a "refuse, reduce, reuse, recycle" strategy. themedicinemaker.com

Solvent-free synthesis: Techniques like mechanochemistry (using mechanical force to drive reactions) can eliminate the need for solvents altogether. atomfair.compharmafeatures.com

Use of Greener Solvents: When solvents are necessary, substituting hazardous ones with more environmentally benign alternatives like water, ethanol, or other bio-based solvents is preferred. mdpi.com

Catalysis: The use of catalysts, whether homogeneous, heterogeneous, or biocatalytic, can enhance reaction rates and selectivity under milder conditions, leading to energy savings and reduced byproduct formation. pharmafeatures.com Catalytic processes are often more atom-economical than stoichiometric reactions.

Renewable Feedstocks: Whenever possible, utilizing starting materials derived from renewable resources can reduce the reliance on fossil fuels and the associated environmental impact. hnsincere.com

Waste Management Strategies:

Solvent Recycling: Implementing closed-loop systems for solvent recovery and reuse is a critical strategy. themedicinemaker.com This requires designing processes with simple solvent compositions to facilitate purification and recycling. themedicinemaker.com

Chemical Recycling of Byproducts: Exploring pathways to convert byproducts into valuable chemicals can turn a waste stream into a resource. For example, morpholine amides, which could be related to the synthesis of morpholine carboxylates, have been synthesized from the chemical upcycling of PET plastic waste. nih.gov

Treatment of Effluents: For unavoidable waste streams, appropriate treatment methods must be employed. Biological treatment using activated sludge containing morpholine-degrading microorganisms can be effective for aqueous effluents. researchgate.net For hazardous waste that cannot be recycled or treated, incineration at approved facilities is often required. google.com

The following table summarizes key waste minimization and management strategies applicable to the synthesis of morpholine derivatives.

| Strategy | Description | Scale of Application |

| Solvent-Free Mechanochemistry | Using mechanical energy (grinding, milling) to initiate reactions without solvents. atomfair.com | Laboratory & Industrial |

| Catalytic Synthesis | Employing catalysts to improve reaction efficiency and reduce energy input. pharmafeatures.com | Laboratory & Industrial |

| Solvent Recovery and Reuse | Purifying and recycling solvents within the manufacturing process. themedicinemaker.com | Industrial |

| Use of Green Solvents | Replacing hazardous solvents with environmentally friendly alternatives like water or ethanol. mdpi.com | Laboratory & Industrial |

| Process Intensification | Optimizing reaction conditions to maximize yield and minimize waste. themedicinemaker.com | Laboratory & Industrial |

| Biological Wastewater Treatment | Using microorganisms to degrade morpholine compounds in industrial effluents. researchgate.net | Industrial |

By integrating these environmental and sustainability considerations into the research, development, and production phases, the chemical industry can move towards greener and more responsible manufacturing of compounds like this compound.

Q & A

Q. What statistical methods are recommended for analyzing contradictory bioactivity data across studies?

- Approach : Perform meta-analysis using tools like R or Python to aggregate IC values, adjusting for variables (e.g., cell lines, assay protocols). Apply multivariate regression to identify confounding factors (e.g., solvent choice in cell viability assays) .

Q. How should crystallographic data be presented to ensure reproducibility?

- Reporting Standards : Include CIF files with refined parameters (R factor <0.05), hydrogen-bonding distances, and thermal ellipsoid plots. Disclose crystallization solvents and cooling rates in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.